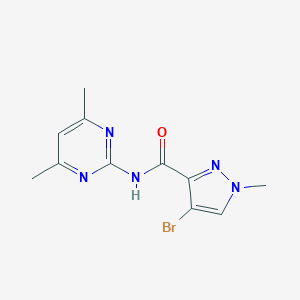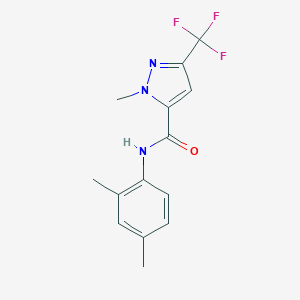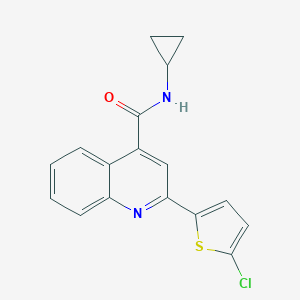![molecular formula C19H17ClN4O2 B214046 N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, commonly known as "ACPA," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
Mecanismo De Acción
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor by ACPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of neuronal activity and the regulation of various physiological processes, such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are primarily mediated by its interaction with the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ACPA has also been shown to have anti-inflammatory effects and to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPA has several advantages for laboratory experiments, including its high selectivity for the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, ACPA also has several limitations, including its potential for off-target effects, its limited solubility in organic solvents, and its potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ACPA, including the development of more selective N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor agonists, the investigation of the potential therapeutic applications of ACPA in various disease states, and the exploration of the underlying mechanisms of ACPA's effects on neuronal activity and immune function. Additionally, further studies are needed to determine the optimal dosing and administration of ACPA for therapeutic use.
Métodos De Síntesis
The synthesis of ACPA involves several steps, including the reaction between 3-aminophenol and acetic anhydride to form N-acetyl-3-aminophenol, which is then reacted with 4-chloromethyl-1H-pyrazole-1-carboxylic acid to form N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and requires several purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
ACPA has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, ACPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, ACPA has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In immunology, ACPA has been shown to modulate the immune response and to have anti-inflammatory effects.
Propiedades
Nombre del producto |
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide |
|---|---|
Fórmula molecular |
C19H17ClN4O2 |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13(25)22-17-6-3-7-18(9-17)23-19(26)15-5-2-4-14(8-15)11-24-12-16(20)10-21-24/h2-10,12H,11H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
HJSVLEHIXHEQNK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)
![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B213973.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)


![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)